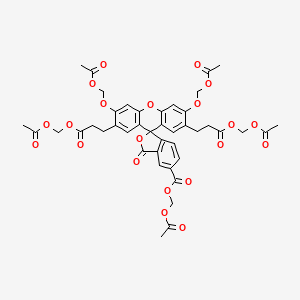
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid, or 3-CFHBA, is a synthetic compound that has been studied for its potential applications in scientific research. It is an analog of 3-hydroxybutanoic acid (3HBA), a naturally occurring compound that is found in many organisms, including humans. 3-CFHBA has a wide range of potential applications in scientific research due to its unique properties, such as its ability to act as an inhibitor of certain enzymes, its biocompatibility, and its low toxicity.
Wissenschaftliche Forschungsanwendungen
3-CFHBA has a wide range of potential applications in scientific research. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. It has also been used as a substrate for the study of certain enzymes, such as aldose reductase, which is involved in the metabolism of sugars. In addition, 3-CFHBA has been studied for its potential use in drug delivery systems, as it has been shown to be biocompatible and non-toxic.
Wirkmechanismus
The exact mechanism of action of 3-CFHBA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, by binding to their active sites and preventing them from catalyzing their reactions. It is also believed to act as a substrate for certain enzymes, such as aldose reductase, by binding to their active sites and allowing them to catalyze their reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFHBA have not been extensively studied. However, studies have shown that it is biocompatible and non-toxic, making it a potential candidate for use in drug delivery systems. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-CFHBA in laboratory experiments include its low toxicity, its biocompatibility, and its ability to act as an inhibitor or substrate of certain enzymes. The main limitation of using 3-CFHBA in laboratory experiments is that its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential future directions for 3-CFHBA include further research into its mechanism of action, its potential use in drug delivery systems, and its potential applications in other areas of scientific research. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses. Finally, further research into its advantages and limitations for laboratory experiments could lead to improved methods for its use in scientific research.
Synthesemethoden
3-CFHBA can be synthesized in a variety of ways, but the most common method involves the reaction of 2-chlorophenol and 3-fluorohydroxybutanoic acid. The reaction is typically performed in an aqueous solution at a pH of 5-7. The resulting product is a white crystalline solid, which can be purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-2-fluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-10(15,8(12)9(13)14)6-4-2-3-5-7(6)11/h2-5,8,15H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFJRFOLZJDSPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(C(=O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


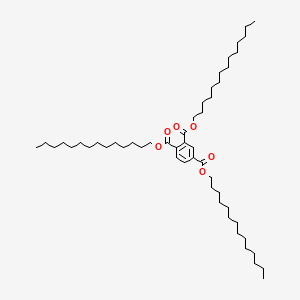
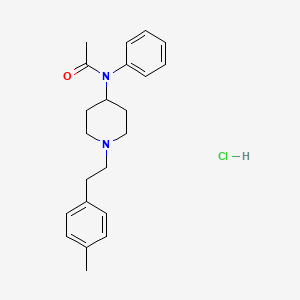
![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
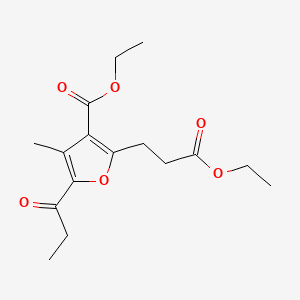
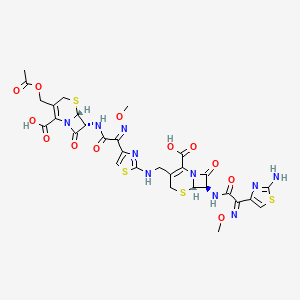
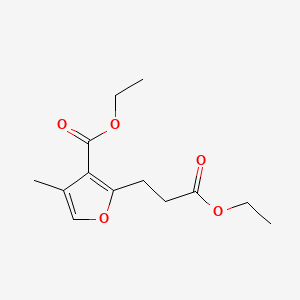
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
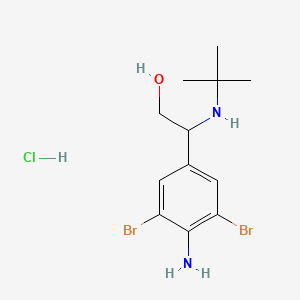
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
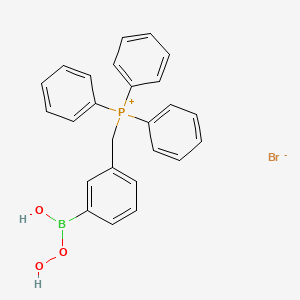
![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)
